molecular formula C7H14F3N B13273155 1,1,1-Trifluoro-4,4-dimethylpentan-2-amine

1,1,1-Trifluoro-4,4-dimethylpentan-2-amine

Cat. No.: B13273155
M. Wt: 169.19 g/mol
InChI Key: GBMGSRRYJYOIFW-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-4,4-dimethylpentan-2-amine (CAS: 1432681-79-2) is a fluorinated aliphatic amine characterized by a trifluoromethyl group at the 1-position and two methyl groups at the 4-position of a pentane backbone. The compound’s hydrochloride salt has been cataloged as a research chemical, though commercial availability is currently discontinued . Its structural features—fluorine substitution and branched alkyl chains—impart unique physicochemical properties, such as enhanced lipophilicity and metabolic stability, which are critical for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C7H14F3N

Molecular Weight

169.19 g/mol

IUPAC Name

1,1,1-trifluoro-4,4-dimethylpentan-2-amine

InChI

InChI=1S/C7H14F3N/c1-6(2,3)4-5(11)7(8,9)10/h5H,4,11H2,1-3H3

InChI Key

GBMGSRRYJYOIFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-4,4-dimethylpentan-2-amine typically involves the introduction of trifluoromethyl groups into the molecular structure. One common method is the reaction of 4,4-dimethylpentan-2-one with trifluoromethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-4,4-dimethylpentan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

1,1,1-Trifluoro-4,4-dimethylpentan-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its stability and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-4,4-dimethylpentan-2-amine involves its interaction with molecular targets through its trifluoromethyl groups. These groups can form strong bonds with various atoms, leading to changes in the molecular structure and function of the target molecules. The pathways involved may include enzyme inhibition, receptor binding, and other biochemical interactions.

Comparison with Similar Compounds

4,4-Difluoropentan-1-amine Hydrochloride

Its synthesis involves hydrogenation of a dibenzyl precursor, yielding a hydrochloride salt . Compared to the trifluoro compound, reduced fluorination likely decreases electronegativity and lipophilicity, impacting membrane permeability and target binding in biological systems.

2,4-Dimethylpentan-2-amine Hydrochloride

A non-fluorinated analog (CAS: 311813-01-1), this compound lacks the trifluoromethyl group, resulting in lower molecular weight (151.68 g/mol) and altered solubility. Such differences underscore fluorine’s role in enhancing pharmacokinetic properties, such as blood-brain barrier penetration, as seen in CNS-targeted drugs like BMS-986176/LX-9211 .

Medicinal Chemistry Analogs: BMS-986176/LX-9211

The kinase inhibitor BMS-986176/LX-9211 (CAS: 1443979-96-1) shares a dimethylpentan-2-amine moiety but incorporates a bipyridinyl ether scaffold. Key comparisons:

Property This compound BMS-986176/LX-9211
Biological Target Not reported Adaptor protein-2 associated kinase 1 (AAK1)
CNS Penetrance Not reported High (brain-to-plasma ratio = 20 in rats)
Therapeutic Application Not reported Neuropathic pain (Phase II clinical trials)

The trifluoro compound’s structural simplicity contrasts with BMS-986176/LX-9211’s complexity, highlighting trade-offs between synthetic accessibility and target selectivity. Fluorine atoms in both compounds enhance bioavailability, but the bipyridinyl group in BMS-986176/LX-9211 enables potent kinase inhibition .

Aromatic Amines: 2,2-Diphenylethan-1-amine

It serves as a versatile intermediate in pharmaceuticals but lacks the lipophilicity and electronic effects conferred by fluorine. Such differences limit its utility in CNS applications compared to fluorinated analogs .

Research Findings and Implications

  • Fluorine Effects : Trifluoromethyl groups improve metabolic stability and binding affinity via hydrophobic interactions and electronegativity, as demonstrated in kinase inhibitors like BMS-986176/LX-9211 .
  • Structural Optimization : Positional isomerism (2- vs. 3-amine) significantly impacts physicochemical properties and commercial viability, as seen in the discontinued status of the 2-amine .
  • Therapeutic Potential: While this compound lacks direct clinical data, its structural analogs suggest promise in neuropathic pain and oncology, contingent on further derivatization .

Biological Activity

1,1,1-Trifluoro-4,4-dimethylpentan-2-amine (often referred to as TF-DMPA) is a synthetic compound notable for its trifluoromethyl and dimethyl groups. This unique structure contributes to its potential biological activities, particularly in medicinal chemistry and pharmacology. The compound's molecular formula is C₇H₁₅ClF₃N, with a molecular weight of 205.65 g/mol. This article explores the biological activity of TF-DMPA, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

The trifluoromethyl group enhances the electrophilicity of TF-DMPA, allowing it to participate in various chemical reactions typical for amines. This property is crucial for synthesizing derivatives that may exhibit distinct biological activities or enhance pharmacological properties.

TF-DMPA interacts with various biological targets, primarily influencing enzyme activity and receptor modulation. Its structural similarity to other biologically active compounds suggests potential interactions with:

  • Enzymes : TF-DMPA may inhibit or activate enzymes involved in metabolic pathways.
  • Receptors : It could act as an agonist or antagonist at specific receptors, affecting cellular signaling pathways.

Biochemical Pathways

The compound has been studied for its effects on several biochemical pathways:

  • Inflammation : Similar compounds have shown anti-inflammatory properties by modulating cytokine production.
  • Oxidative Stress : TF-DMPA may influence oxidative stress responses through interactions with antioxidant enzymes.
  • Cell Proliferation : Its effects on cell signaling pathways such as MAPK/ERK indicate potential roles in regulating cell growth and differentiation.

Study 1: Interaction with Opioid Receptors

Research has demonstrated that TF-DMPA and its analogs can exhibit selective activity towards opioid receptors. A study highlighted the structure-activity relationship (SAR) of related compounds showing significant selectivity for kappa opioid receptors over mu and delta receptors. This selectivity suggests potential therapeutic applications in pain management and addiction treatment .

Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of TF-DMPA derivatives. In vitro assays indicated that certain modifications to the compound enhanced its cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell cycle progression.

Data Table: Biological Activity Overview

Biological Activity Mechanism Reference
Opioid Receptor ModulationSelective antagonist for kappa receptors
Anticancer EffectsInduction of apoptosis in cancer cells
Anti-inflammatory PropertiesModulation of cytokine production

Pharmacokinetics

The pharmacokinetic profile of TF-DMPA indicates that factors such as solubility and metabolic stability significantly influence its bioavailability. Studies suggest that modifications to the chemical structure can enhance its pharmacokinetic properties, making it more suitable for therapeutic applications .

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